molecular formula C25H22ClN5O4 B2702049 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886900-46-5

8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2702049
CAS No.: 886900-46-5
M. Wt: 491.93
InChI Key: ZORSERJQRRHWIA-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic core fused with a purine scaffold. Its structure features a 5-chloro-2-methoxyphenyl group at position 8, a methyl group at position 1, a 3-oxobutan-2-yl substituent at position 3, and a phenyl group at position 5. The 3-oxobutan-2-yl moiety introduces a ketone functional group, which may enhance hydrogen-bonding interactions in biological systems. The 5-chloro-2-methoxyphenyl substituent likely contributes to lipophilicity and target selectivity, while the phenyl group at position 7 may influence steric and electronic properties .

Properties

CAS No.

886900-46-5

Molecular Formula

C25H22ClN5O4

Molecular Weight

491.93

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H22ClN5O4/c1-14(15(2)32)30-23(33)21-22(28(3)25(30)34)27-24-29(21)13-19(16-8-6-5-7-9-16)31(24)18-12-17(26)10-11-20(18)35-4/h5-14H,1-4H3

InChI Key

ZORSERJQRRHWIA-UHFFFAOYSA-N

SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a molecular formula of C25H22ClN5O4 and a molecular weight of 491.93 g/mol. This compound has garnered attention in the scientific community for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a unique structure that combines multiple functional groups, which may contribute to its biological activity. The IUPAC name for this compound is 6-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione. Its structure can be represented as follows:

SMILES COc1ccc cc1n1c cn2c1nc1c2c O n c O n1C C C O C C c1ccccc1 Cl\text{SMILES COc1ccc cc1n1c cn2c1nc1c2c O n c O n1C C C O C C c1ccccc1 Cl}

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications. Below are key findings related to its biological effects.

Anticancer Activity

Studies have shown that derivatives of imidazo[2,1-f]purines exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have demonstrated significant anti-proliferative activities against gastric carcinoma (MGC-803), breast adenocarcinoma (MCF-7), and nasopharyngeal carcinoma (CNE2) cells. The mechanism of action is believed to involve inhibition of key cellular pathways that regulate cell growth and apoptosis .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. In animal models subjected to acute cerebral ischemia, it was observed that treatment with related compounds significantly prolonged survival time and reduced mortality rates . This activity indicates potential for use in conditions like stroke or neurodegenerative diseases.

The exact mechanism by which 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific molecular targets involved in cell signaling and metabolic pathways. These interactions may lead to modulation of enzyme activity or receptor signaling pathways that are crucial in disease progression.

Research Findings and Case Studies

Study Findings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against MGC-803 and MCF-7 cell lines with IC50 values in the micromolar range.
Neuroprotection StudyShowed prolonged survival in mice with induced cerebral ischemia when treated with related compounds; suggests potential for stroke therapy.
Pharmacological EvaluationIndicated low cytotoxicity in HepG2 liver cell line assays; supports further investigation into therapeutic index and safety profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Position 7 Position 8 Position 3 Key Functional Groups Biological Activity (if reported) Reference
Target Compound Phenyl 5-Chloro-2-methoxyphenyl 3-Oxobutan-2-yl Ketone, Methoxy, Chlorine Not explicitly reported -
8-(5-Chloro-2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione - 5-Chloro-2-hydroxyphenyl - Hydroxy, Chlorine Potential kinase inhibition
8-(2-Methoxyphenyl)-1-methyl-7-(4-cyanophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 4-Cyanophenyl 2-Methoxyphenyl - Cyano, Methoxy Kinase inhibitor (synthesis described)
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione - Dihydroisoquinolin derivative - Methoxy, Dihydroisoquinolin 5-HT1A/D2 receptor affinity, PDE4B/PDE10A inhibition
8-(3-Chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione 4-Fluorophenyl 3-Chlorophenyl - Chlorine, Fluorine Not reported (commercial availability)

Key Findings from Structural Comparisons

Position 8 Modifications: The 5-chloro-2-methoxyphenyl group in the target compound differs from analogs with 2-hydroxyphenyl (e.g., ) or dihydroisoquinolin (e.g., ). In compound , a dihydroisoquinolin substituent confers dual 5-HT1A/D2 receptor affinity and PDE4B/PDE10A inhibition, suggesting that bulkier substituents at position 8 may enhance multitarget activity.

Position 7 Modifications: The target’s phenyl group contrasts with 4-fluorophenyl () or 4-cyanophenyl (). Fluorine and cyano groups are electron-withdrawing, which may alter π-π stacking interactions in kinase binding pockets.

Position 3 Substitutions :

  • The 3-oxobutan-2-yl group in the target compound is unique compared to methyl or unsubstituted analogs. The ketone may participate in hydrogen bonding, a feature absent in compounds like or .

Biological Implications: Compound demonstrates that methoxy and dihydroisoquinolin groups enhance receptor binding, while cyano groups () are associated with kinase inhibition. The target’s 3-oxobutan-2-yl group could mimic ATP’s ribose moiety, a common feature in kinase inhibitors.

Cheminformatics and Similarity Analysis

  • Similarity coefficients (e.g., Tanimoto index) could quantify structural overlap between the target and analogs. For instance:
    • The 5-chloro-2-methoxyphenyl group shares high similarity with 5-chloro-2-hydroxyphenyl (), differing only in the hydroxyl/methoxy substitution.
    • Graph Isomorphism Networks (GINs) () could map topological differences, such as the ketone at position 3, to predict bioactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound?

  • Methodology: Utilize nucleophilic substitution reactions on purine-dione scaffolds, as demonstrated in the synthesis of analogous 7,8-disubstituted xanthines. Key steps include functionalizing the purine core at positions 7 and 8 with halogenated or aryl groups via coupling reactions. For example, brominated intermediates can react with nucleophiles like thiols or hydrazines to introduce pharmacophores . Confirm reaction progress using TLC (e.g., Rf = 0.5 as in ) and purify via column chromatography.

Q. How can structural integrity be confirmed post-synthesis?

  • Methodology: Employ a combination of spectroscopic techniques:

  • 1H/13C NMR to verify substituent positions and stereochemistry (e.g., δ 8.94 ppm for NH protons in hydantoin analogs, as in ).
  • UPLC-MS for molecular weight confirmation (e.g., m/z 375 [M+H]+ in ).
  • IR spectroscopy to detect functional groups like carbonyls (C=O stretching ~1700 cm⁻¹). Cross-reference spectral data with computational predictions from tools like ChemAxon .

Q. What in vitro assays are suitable for evaluating 5-HT1A receptor activity?

  • Methodology: Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-8-OH-DPAT) on transfected HEK-293 cells expressing human 5-HT1A receptors. Measure IC50 values and compare to reference agonists (e.g., serotonin). Functional activity (partial agonism) can be assessed via cAMP inhibition assays .

Advanced Research Questions

Q. How can machine learning optimize this compound’s pharmacokinetic properties?

  • Methodology: Use platforms like Chemicalize.org to predict drug-likeness (e.g., LogP, polar surface area) and generate virtual libraries. Train models on datasets of known 5-HT1A agonists to prioritize derivatives with improved solubility or blood-brain barrier permeability. Validate predictions via molecular dynamics simulations (e.g., binding free energy calculations) .

Q. What strategies address contradictions in pharmacological data across studies?

  • Methodology: Replicate experiments under standardized conditions (e.g., cell lines, animal models). For example, if in vivo antidepressant efficacy (e.g., forced swim test in rodents) conflicts with in vitro binding affinity, assess metabolite activity or tissue distribution. Cross-validate using orthogonal assays (e.g., electrophysiology for receptor activation) .

Q. How to design structure-activity relationship (SAR) studies for substituent modifications?

  • Methodology: Systematically vary substituents at positions 3, 7, and 8 (e.g., replace 3-oxobutan-2-yl with cyclopentyl or aryl groups). Synthesize analogs using parallel combinatorial chemistry (e.g., ’s halogenated benzyl derivatives). Test analogs in tiered assays:

  • Tier 1: Binding affinity (5-HT1A, 5-HT2A).
  • Tier 2: Functional efficacy (cAMP, β-arrestin recruitment).
  • Tier 3: Selectivity panels (e.g., off-target kinase inhibition) .

Methodological Considerations for Data Analysis

  • Statistical Design: Use randomized block designs for in vivo studies (e.g., split-split plots for longitudinal data, as in ). Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to account for multiple comparisons.
  • Environmental Impact Assessment: Adapt protocols from projects like INCHEMBIOL to study biodegradation pathways (e.g., LC-MS/MS for metabolite identification in soil/water systems) .

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